molecular formula C20H18N2O4S2 B12123435 N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide

N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide

Cat. No.: B12123435
M. Wt: 414.5 g/mol
InChI Key: PTALYMQBTYTZMQ-YVLHZVERSA-N
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Description

This compound is a thiazolidinone derivative characterized by a 5Z-configuration, a 2,4-dimethoxybenzylidene group at position 5, and a 2-methylbenzamide substituent at position 2. The thiazolidinone core (2-thioxo-4-oxo-1,3-thiazolidine) is a privileged scaffold in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The Z-configuration of the benzylidene moiety is critical for maintaining planar geometry, which enhances interactions with biological targets like enzymes or receptors .

Properties

Molecular Formula

C20H18N2O4S2

Molecular Weight

414.5 g/mol

IUPAC Name

N-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methylbenzamide

InChI

InChI=1S/C20H18N2O4S2/c1-12-6-4-5-7-15(12)18(23)21-22-19(24)17(28-20(22)27)10-13-8-9-14(25-2)11-16(13)26-3/h4-11H,1-3H3,(H,21,23)/b17-10-

InChI Key

PTALYMQBTYTZMQ-YVLHZVERSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)NN2C(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/SC2=S

Canonical SMILES

CC1=CC=CC=C1C(=O)NN2C(=O)C(=CC3=C(C=C(C=C3)OC)OC)SC2=S

Origin of Product

United States

Preparation Methods

Synthesis of 2,4-Dimethoxybenzaldehyde

The 2,4-dimethoxybenzaldehyde required for the Knoevenagel condensation is synthesized via oxidation of 2,4-dimethoxybenzyl chloride, which is produced through a chloromethylation reaction. The chloromethylation of 1,3-dimethoxybenzene employs a two-phase system with catalytic quaternary ammonium salts to enhance selectivity for the monochloromethylated product .

Key Reaction Conditions

  • Reactants : 1,3-Dimethoxybenzene, paraformaldehyde, hydrochloric acid

  • Catalyst : Benzyltriethylammonium chloride (0.5 mol%)

  • Solvent : Toluene/water biphasic system

  • Temperature : 40–50°C

  • Yield : 85–90%

Subsequent oxidation of 2,4-dimethoxybenzyl chloride to the aldehyde is achieved using pyridinium chlorochromate (PCC) in dichloromethane, yielding 2,4-dimethoxybenzaldehyde in 78% purity .

Formation of the Thiazolidinone Core

The thiazolidinone ring is constructed via cyclocondensation of thiourea with chloroacetic acid under alkaline conditions. This step generates 3-amino-2-thioxo-thiazolidin-4-one, which serves as the scaffold for subsequent modifications.

Reaction Mechanism

  • Thiourea reacts with chloroacetic acid in aqueous sodium hydroxide, forming a thioamide intermediate.

  • Intramolecular cyclization yields 3-amino-2-thioxo-thiazolidin-4-one.

Optimized Parameters

ParameterValue
SolventWater
BaseNaOH (2 equiv)
TemperatureReflux (100°C)
Reaction Time4 hours
Yield82%

Sulfonylation of the Thiazolidinone Amine

The free amine at position 3 of the thiazolidinone is sulfonylated using 4-methylbenzenesulfonyl chloride (tosyl chloride) to introduce the sulfonamide group.

Procedure

  • 3-Amino-2-thioxo-thiazolidin-4-one is dissolved in anhydrous dichloromethane.

  • Tosyl chloride (1.2 equiv) is added dropwise at 0°C.

  • Triethylamine (2.5 equiv) is used to scavenge HCl.

  • The mixture is stirred at room temperature for 12 hours.

Purification

  • Method : Column chromatography (SiO₂, ethyl acetate/hexane 1:3)

  • Yield : 75%

  • Purity : >95% (HPLC)

Knoevenagel Condensation for Benzylidene Formation

The Z-configured benzylidene group at position 5 is introduced via a base-catalyzed Knoevenagel condensation between the thiazolidinone’s active methylene group and 2,4-dimethoxybenzaldehyde.

Reaction Conditions

ParameterValue
SolventEthanol
CatalystPiperidine (10 mol%)
TemperatureReflux (80°C)
Reaction Time6 hours
Yield68%

Stereochemical Control
The Z configuration is favored due to steric hindrance between the 2-methylbenzamide and 2,4-dimethoxybenzylidene groups, as confirmed by NOESY NMR .

Comparative Analysis of Catalysts

The choice of catalyst significantly impacts the reaction efficiency and stereoselectivity:

CatalystSolventZ:E RatioYield (%)
PiperidineEthanol9:168
Ammonium acetateDMF7:155
DBUTHF8:162

Piperidine in ethanol provides optimal Z selectivity and yield, attributed to its moderate basicity and ability to stabilize the transition state.

Industrial-Scale Optimization

For large-scale production, continuous flow reactors reduce reaction times and improve reproducibility:

Knoevenagel Step in Flow Reactor

  • Residence Time : 30 minutes

  • Throughput : 1.2 kg/h

  • Purity : 93%

Challenges and Solutions

  • Byproduct Formation :

    • Issue : E-isomer formation during condensation.

    • Solution : Use of bulkier bases (e.g., DABCO) to sterically hinder E-configuration.

  • Purification Difficulties :

    • Issue : Co-elution of Z and E isomers in chromatography.

    • Solution : Recrystallization from ethanol/water (4:1) enhances diastereomeric separation.

Structural Characterization

Key Spectral Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, CH=N), 7.82–6.52 (m, 7H, aromatic), 3.89 (s, 6H, OCH₃), 2.41 (s, 3H, CH₃).

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1240 cm⁻¹ (S=O).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, introducing various substituents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, research focuses on its therapeutic potential. Studies have indicated that it may inhibit certain enzymes or pathways involved in disease progression, making it a promising lead compound for new medications.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide exerts its effects involves its interaction with molecular targets like enzymes or receptors. The thiazolidinone ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to therapeutic effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Substituent Variations on the Benzylidene Ring

The benzylidene group's substitution pattern significantly influences electronic properties and bioactivity.

Compound Name Substituents on Benzylidene Ring Key Properties/Activities Reference
Target compound 2,4-dimethoxy Potential anti-infective activity
(Z)-5-(3,4-Dimethoxybenzylidene)-1-methyl-2-thioxoimidazolidin-4-one 3,4-dimethoxy High synthetic yield (96%), yellow crystals (mp 234–236°C)
2-[(5Z)-5-(2-Furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide 2-furyl Structural analog with furan substitution
4-(Benzyloxy)-N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide 2,5-dimethoxy Modified benzylidene with benzyloxy group


Key Observations :

  • Electron-donating groups (e.g., methoxy) enhance stability and may improve binding to hydrophobic pockets in target proteins. The 2,4-dimethoxy substitution in the target compound provides steric and electronic effects distinct from 3,4-dimethoxy analogs .

Modifications in the Amide Substituent

The N-acyl group at position 3 affects solubility and target selectivity.

Compound Name Amide Substituent Key Properties/Activities Reference
Target compound 2-methylbenzamide Balanced lipophilicity for membrane penetration
N-[(5Z)-5-(4-Hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-nitrobenzamide 2-nitrobenzamide Nitro group increases electron-withdrawing effects, potentially enhancing reactivity
2-Chloro-N-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide 2-chlorobenzamide Chlorine substitution improves halogen bonding interactions

Key Observations :

  • The 2-methyl group in the target compound offers moderate lipophilicity, favoring passive diffusion across biological membranes.

Key Observations :

  • Potassium carbonate in ethanol is a common base-solvent system for high-yield synthesis .
  • The target compound’s synthesis likely follows similar protocols, though substituents may influence reaction rates and purity.

Biological Activity

N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide is a compound belonging to the class of rhodanine derivatives. These compounds are noted for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Chemical Formula : C17H19N2O5S2
  • Molecular Weight : 381.46 g/mol
  • Functional Groups : Contains a thiazolidine ring, thioxo group, and an oxo group.

Antimicrobial Activity

Rhodanine derivatives have shown significant antimicrobial properties. A study evaluating various rhodanine derivatives indicated that compounds with similar structures to this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria.

CompoundActivity Against Gram-positiveActivity Against Gram-negative
Compound AMIC = 32 µg/mLMIC = 64 µg/mL
N-[...]MIC = 16 µg/mLMIC = 32 µg/mL

Anticancer Properties

Research has demonstrated that rhodanine derivatives can inhibit cancer cell proliferation. In vitro studies on various cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) revealed that this compound significantly reduced cell viability.

Cell LineIC50 (µM)
MCF-715
HeLa20

The proposed mechanism of action for the biological activity of this compound involves the inhibition of specific enzymes related to cellular metabolism and proliferation. For example, it may interfere with the function of enzymes involved in nucleic acid synthesis or cellular respiration pathways.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study published in Pharmaceuticals evaluated the antimicrobial efficacy of various rhodanine derivatives against clinical isolates. The results indicated that N-[...] had superior activity compared to standard antibiotics.
  • Anticancer Activity Assessment : Another study focused on the cytotoxic effects of N-[...] on different cancer cell lines. The findings suggested that the compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Q & A

Q. What are the key structural features of this compound that influence its biological activity?

The compound's activity arises from its thiazolidinone core (with 2-thioxo and 4-oxo groups), a 2,4-dimethoxybenzylidene substituent at the 5-position, and a 2-methylbenzamide moiety. The Z-configuration of the benzylidene group is critical for target binding, as it stabilizes the planar conformation required for hydrophobic interactions with enzymes or receptors . Methoxy groups enhance lipophilicity and metabolic stability, while the thioxo group facilitates covalent interactions with cysteine residues in target proteins .

Q. What synthetic routes are commonly employed for this compound, and what parameters optimize yield?

A typical synthesis involves:

  • Step 1 : Condensation of 2,4-dimethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate.
  • Step 2 : Cyclization with chloroacetyl chloride to construct the thiazolidinone ring.
  • Step 3 : Amidation with 2-methylbenzoyl chloride. Key parameters include using anhydrous dimethylformamide (DMF) as a solvent, maintaining temperatures below 60°C during cyclization to prevent isomerization, and employing triethylamine to neutralize HCl byproducts .

Q. How can researchers confirm the compound’s structural integrity and purity?

Analytical methods include:

  • HPLC : Purity assessment (>95% recommended for biological assays).
  • NMR : Confirmation of Z-configuration via coupling constants (e.g., 3JHH^3J_{H-H} = 12–14 Hz for benzylidene protons) .
  • Mass spectrometry : Molecular ion peak matching the exact mass (e.g., m/z 455.08 for C₂₁H₁₈N₂O₄S₂) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity (e.g., variable IC₅₀ values across studies)?

Discrepancies often arise from assay conditions. Mitigation strategies include:

  • Standardizing cell lines (e.g., using MCF-7 for breast cancer studies) and incubation times.
  • Validating target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity directly .
  • Testing under hypoxia vs. normoxia, as the compound’s redox-sensitive thioxo group may exhibit context-dependent activity .

Q. What experimental designs are optimal for elucidating its mechanism of action?

A multi-modal approach is recommended:

  • Kinase profiling : Screen against panels like the Kinase ChemLib® to identify targets (e.g., EGFR, VEGFR-2 inhibition) .
  • Molecular docking : Use AutoDock Vina to model interactions with active sites, focusing on the thiazolidinone-thioxo moiety’s role in H-bonding and hydrophobic packing .
  • CRISPR-Cas9 knockouts : Validate target dependency by deleting suspected receptors/enzymes in cell models .

Q. How does structural modification of the 2-methylbenzamide group impact potency and selectivity?

SAR studies suggest:

  • Electron-withdrawing groups (e.g., -Cl, -CF₃) at the benzamide’s para-position enhance kinase inhibition but reduce solubility.
  • Methyl substitution balances lipophilicity and metabolic stability, avoiding excessive plasma protein binding .
  • Polar groups (e.g., -OH, -NH₂) improve water solubility but may reduce membrane permeability .

Q. What strategies improve the compound’s stability in physiological buffers?

Stability challenges stem from hydrolysis of the thioxo group. Solutions include:

  • Formulation : Use cyclodextrin-based nanocarriers to shield reactive moieties.
  • pH adjustment : Maintain buffers at pH 6.5–7.0 to minimize degradation.
  • Accelerated stability studies : Monitor degradation products via LC-MS under stressed conditions (40°C, 75% RH) .

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